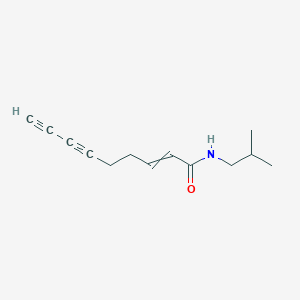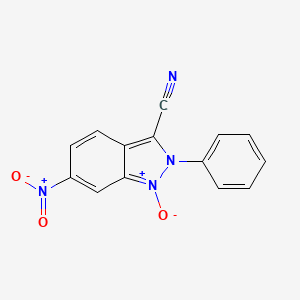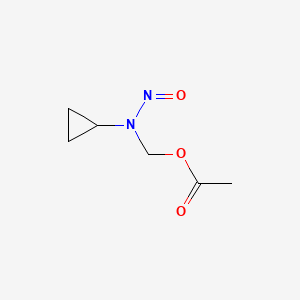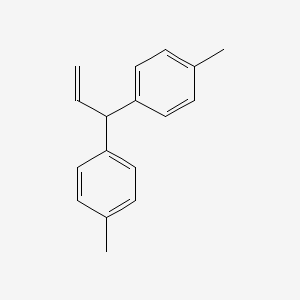![molecular formula C8H17IN2 B14347074 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide CAS No. 93115-82-3](/img/structure/B14347074.png)
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethyl-2,3-diazabicyclo[221]heptan-2-ium iodide is a bicyclic compound with a unique structure that includes a diazabicyclo heptane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide typically involves the reaction of a diazabicyclo heptane derivative with an appropriate iodinating agent. One common method involves the use of methyl iodide in the presence of a base to facilitate the formation of the iodide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.1]heptan-2-ol, 2,3,3-trimethyl-: Another related compound with a similar core structure but different substituents.
Uniqueness
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide is unique due to its specific diazabicyclo heptane core and the presence of the iodide ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
93115-82-3 |
|---|---|
Fórmula molecular |
C8H17IN2 |
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
2,2,3-trimethyl-3-aza-2-azoniabicyclo[2.2.1]heptane;iodide |
InChI |
InChI=1S/C8H17N2.HI/c1-9-7-4-5-8(6-7)10(9,2)3;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XPGVLVZJOJNEBX-UHFFFAOYSA-M |
SMILES canónico |
CN1C2CCC(C2)[N+]1(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)

![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)

![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)

![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)

